4-Oxobutyl benzoate
Overview
Description
4-Oxobutyl benzoate is an organic compound with the molecular formula C11H12O3. It is also known as benzoic acid, 4-oxobutyl ester. This compound is characterized by the presence of a benzoate group attached to a 4-oxobutyl chain. It is a colorless liquid with a sweet aroma and is used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Oxobutyl benzoate can be synthesized through a substitution reaction on toluene. The process involves the following steps:
Reaction of toluene with bromobutane: This generates 4-bromobutyltoluene.
Reaction with methyl formate: This step produces methyl 4-(4-bromobutyl) benzoate.
Ester exchange reaction: Under alkaline conditions, 4-(4-bromobutyl) benzoic acid methyl ester reacts with methanol to form this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 4-Oxobutyl benzoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Conditions typically involve the use of bases or acids to facilitate the reaction.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used
Scientific Research Applications
4-Oxobutyl benzoate is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in organic synthesis and is used in the preparation of various chemical compounds.
Biology: It is used in biochemical studies to understand enzyme interactions and metabolic pathways.
Medicine: It is explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: It is used in the production of fragrances, flavors, and as an additive in cosmetics .
Mechanism of Action
The mechanism of action of 4-oxobutyl benzoate involves its interaction with specific molecular targets. It can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can influence biological pathways and result in specific physiological effects. The exact molecular targets and pathways depend on the context of its use, such as in drug synthesis or biochemical studies .
Comparison with Similar Compounds
- Ethyl 4-(4-hydroxy-3-oxobutyl)benzoate
- Methyl 4-(4-oxobutyl)benzoate
- Benzoic acid, 4-oxobutyl ester
Comparison: 4-Oxobutyl benzoate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications. Compared to similar compounds, it offers distinct advantages in terms of reactivity and versatility in synthetic applications .
Properties
IUPAC Name |
4-oxobutyl benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-8-4-5-9-14-11(13)10-6-2-1-3-7-10/h1-3,6-8H,4-5,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XABNRCGCQCEZCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCCCC=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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